molecular formula C8H8N4O B8288007 1-(4-Cyano-pyridin-2-yl)-3-methyl-urea

1-(4-Cyano-pyridin-2-yl)-3-methyl-urea

Cat. No. B8288007
M. Wt: 176.18 g/mol
InChI Key: LNTOASRKTGBPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906533B2

Procedure details

A mixture of 2-chloro-isonicotinonitrile [Talik et al. Rocz. Chem.; 29; 1955; 1019, 1025.] (13.9 g, 0.1 mol), Pd2 dba3 (2.0 g, 2 mmol), Xantphos (3.6 g, 6.22 mmol), cesium carbonate (39.1 g, 120 mmol) and methylurea (37.04 g, 0.5 mol) in dioxane (800 mL), under a nitrogen atmosphere was heated for 8 hours at 130° C. (bath temperature). On cooling the reaction mixture was concentrated in vacuo. The residue was partitioned between CH2Cl2 and water. The organic phase was washed with brine, dried, filtered and concentrated in vacuo. The residue was purified by chromatography on silica gel (gradient elution: 100% hexane to 100% EtOAc) to give 1-(4-cyano-pyridin-2-yl)-3-methyl-urea (12.1 g) as a solid; Mp. 203-204° C.
Quantity
13.9 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
39.1 g
Type
reactant
Reaction Step One
Quantity
37.04 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
3.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][N:9]=1)[C:5]#[N:6].C(=O)([O-])[O-].[Cs+].[Cs+].[CH3:16][NH:17][C:18]([NH2:20])=[O:19]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>[C:5]([C:4]1[CH:7]=[CH:8][N:9]=[C:2]([NH:20][C:18]([NH:17][CH3:16])=[O:19])[CH:3]=1)#[N:6] |f:1.2.3,6.7.8.9.10|

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
ClC=1C=C(C#N)C=CN1
Name
cesium carbonate
Quantity
39.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
37.04 g
Type
reactant
Smiles
CNC(=O)N
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
2 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
3.6 g
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between CH2Cl2 and water
WASH
Type
WASH
Details
The organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (gradient elution: 100% hexane to 100% EtOAc)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=NC=C1)NC(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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